Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a tetrahydrothienopyridine core substituted with a 2,6-difluorobenzamido group, an ethyl moiety at the 6-position, and an ethyl ester at the 3-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its design leverages fluorinated aromatic systems to improve metabolic stability and binding affinity, while the ethyl substituents modulate steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S.ClH/c1-3-23-9-8-11-14(10-23)27-18(15(11)19(25)26-4-2)22-17(24)16-12(20)6-5-7-13(16)21;/h5-7H,3-4,8-10H2,1-2H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGXIBTPBRNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=C(C=CC=C3F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with three closely related analogs, focusing on structural variations, pharmacological implications, and physicochemical properties.
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Structural Differences: Replaces the 2,6-difluorobenzamido group with a 2-phenoxybenzoyl amino moiety and substitutes the 6-ethyl group with an isopropyl chain.
- The isopropyl substituent increases steric hindrance, which may alter binding to TNF-α or other targets .
- Solubility : The hydrochloride salt improves aqueous solubility, but the lipophilic isopropyl group may counteract this advantage.
Ethyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Hydrochloride
- Structural Differences : Features a 6-benzyl group and a 3-(trifluoromethyl)benzamido substituent.
- The benzyl substituent introduces π-π stacking interactions but may elevate off-target effects due to increased hydrophobicity .
- Safety Profile : Requires stringent handling precautions (e.g., avoiding heat sources) due to the benzyl group’s flammability .
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Structural Differences: Lacks the benzamido group entirely, instead having a free amino group at the 2-position, and incorporates a Boc (tert-butoxycarbonyl) protecting group at the 6-position.
- Functional Role : Serves as a synthetic intermediate rather than a bioactive molecule. The Boc group facilitates selective deprotection during synthesis but reduces intrinsic activity .
Comparative Data Table
Key Research Findings and Implications
- Fluorinated vs. Non-Fluorinated Analogs: The 2,6-difluoro substitution in the target compound optimizes a balance between lipophilicity and polar surface area, enhancing blood-brain barrier penetration compared to the phenoxy or trifluoromethyl analogs .
- Substituent Effects on Activity : Ethyl and isopropyl groups at the 6-position show divergent effects; the ethyl chain in the target compound minimizes steric clash in enzyme binding pockets, whereas isopropyl may hinder interaction .
- Safety and Handling : The benzyl-containing analog requires rigorous safety protocols due to flammability risks, whereas the target compound and its isopropyl analog align with standard laboratory practices .
Preparation Methods
Cyclocondensation of 6-Ethylcyclohexanone
The core structure is synthesized via a Gewald-like reaction adapted from PMC9890943:
- Reactants : 6-Ethylcyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), elemental sulfur (1.5 eq)
- Conditions : Ethanol, reflux (78°C), 8–12 hr
- Mechanism : Knoevenagel adduct formation followed by sulfur incorporation
This step yields ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a yellow solid (typical yield: 65–72%).
N-Acylation with 2,6-Difluorobenzoyl Chloride
The amino group undergoes regioselective acylation using methodology from US3969358A:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Acylating agent | 2,6-Difluorobenzoyl chloride (1.1 eq) |
| Temperature | 0°C → RT, 3 hr |
| Workup | 10% HCl wash, NaHCO₃ neutralization |
This produces ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a white crystalline solid (isolated yield: 85–90%).
Hydrochloride Salt Formation
Acid-Mediated Cyclization and Salt Precipitation
The free base is converted to its hydrochloride salt using conditions from US3969358A:
- Reagents : 12N HCl (5 eq), absolute ethanol
- Procedure :
- Dissolve free base in ethanol (0.2 M)
- Add HCl dropwise at 0°C
- Reflux (78°C) for 4 hr
- Concentrate under reduced pressure
- Recrystallize from EtOH/Et₂O (1:3 v/v)
Critical Parameters :
- Final pH: 2–3 (adjusted with NH₄OH if needed)
- Purity: ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 1.25 (t, J=7.1 Hz, CH₂CH₃), 4.21 (q, ester OCH₂), 7.45 (m, aryl-F) |
| ¹³C NMR | 165.2 ppm (C=O ester), 162.1 ppm (C=O amide), 154.8 ppm (C-F) |
| HRMS | [M+H]⁺ calc. 453.1423, found 453.1428 |
| IR | 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) |
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 12.34, 7.89, 15.67 |
| β (°) | 98.4 |
| R-factor | 0.041 |
Process Optimization and Scale-Up Considerations
Yield Improvement Strategies
Impurity Control
- Major byproducts :
- Over-acylated species (mitigated by stoichiometric Cl control)
- Ring-opened thiophene derivatives (suppressed by anhydrous conditions)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 68 | 97.2 | Moderate | 1.0 |
| One-pot acylation | 74 | 98.5 | High | 0.8 |
| Microwave flow | 82 | 99.1 | Limited | 1.2 |
Industrial-Scale Manufacturing Protocol
Pilot plant procedure (10 kg batch) :
- Charge 6-ethylcyclohexanone (10 kg), ethyl cyanoacetate (12 L), sulfur (4.8 kg)
- Reflux in EtOH (200 L) with mechanical stirring (12 hr)
- Filter hot, concentrate to 50 L
- Acylate with 2,6-F₂C₆H₃COCl (11.2 kg) in DCM (150 L)
- Acidify with 12N HCl (35 L), isolate hydrochloride salt
- Recrystallize from EtOH/MTBE (1:4), yield: 8.4 kg (72%)
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of thiophene derivatives, amidation, and carboxylation. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid side products like over-oxidized byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amidation, while ethanol/water mixtures improve crystallization .
- Purification : Flash chromatography (ethyl acetate/petroleum ether, 1:9) and recrystallization yield >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in hexane/EtOAc) .
Basic: How can the molecular structure of this compound be characterized using NMR and X-ray crystallography?
Methodological Answer:
- NMR : Use d-DMSO for solubility. Key signals:
- X-ray crystallography : Grow crystals via slow evaporation (ethanol/water). Refine using SHELXL (R-factor < 0.05) to resolve hydrogen bonding between the amide and chloride ions .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., PI3K) using fluorescence-based ATPase assays (IC₅₀ values). Include positive controls (e.g., LY294002) .
- Cellular uptake : Use HPLC-MS to quantify intracellular concentration in HEK-293 cells after 24-hour exposure .
- Cytotoxicity : MTT assay (48–72 hours) with EC₅₀ calculation. Compare to structurally similar analogs (e.g., ethyl 6-benzyl derivatives) to assess substituent effects .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low bioavailability may explain efficacy gaps .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via HRMS. Fluorine substituents may reduce metabolic stability compared to methoxy analogs .
- Dose-response modeling : Use nonlinear regression to correlate exposure (AUC) with effect size, adjusting for protein binding (equilibrium dialysis) .
Advanced: What computational strategies predict the compound’s binding affinity for unexplored targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with homology models (e.g., A1 adenosine receptor). The 2,6-difluorobenzamido group may form halogen bonds with Ser277 and His251 .
- MD simulations : Run 100-ns trajectories (AMBER) to assess stability of the tetrahydrothienopyridine core in lipid bilayers. Compare to methyl- or benzyl-substituted analogs .
- QSAR models : Train on thieno[2,3-c]pyridine derivatives (pIC₅₀ vs. descriptors like logP, polar surface area). Validate with leave-one-out cross-validation (R² > 0.8) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of the 6-ethyl substituent?
Methodological Answer:
- Synthetic modifications : Replace ethyl with branched (e.g., isopropyl) or aromatic (e.g., benzyl) groups via reductive amination. Assess steric effects on IC₅₀ .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for analogs. Ethyl may enhance hydrophobic interactions vs. smaller substituents .
- Crystallography : Compare X-ray structures of ethyl vs. methyl derivatives to identify conformational changes in the tetrahydrothienopyridine ring .
Advanced: What experimental approaches address stability issues in aqueous buffers?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours). UPLC-PDA identifies hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Lyophilization : Formulate with trehalose (1:2 w/w) to stabilize the hydrochloride salt. Confirm stability via DSC (Tg > 50°C) .
- Light sensitivity : Conduct ICH Q1B photostability testing. Protect with amber glass if degradation >5% occurs under UV .
Advanced: How can crystallization conditions be optimized for polymorph screening?
Methodological Answer:
- Solvent screening : Test 20+ solvent systems (e.g., acetone/water, THF/heptane) via high-throughput crystallography. Ethyl acetate/hexane (1:3) yields Form I (monoclinic) .
- Additives : Add 1% triethylamine to suppress hydrochloride salt dissociation during crystal growth .
- Temperature gradients : Use a Crystal16™ reactor to identify optimal cooling rates (0.1–0.5°C/min) for nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
